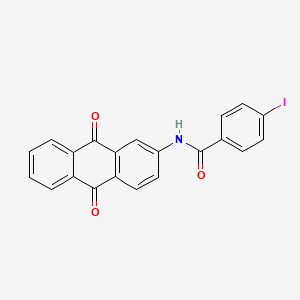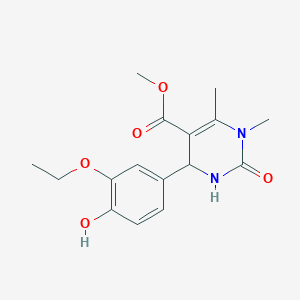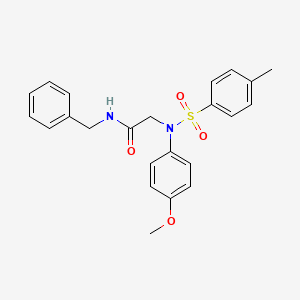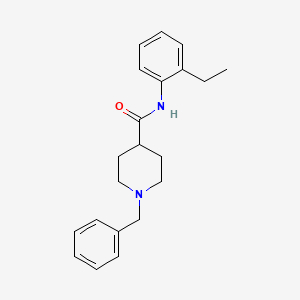![molecular formula C25H26N2O8 B5002622 [5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate](/img/structure/B5002622.png)
[5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate is a complex organic compound characterized by multiple acetyl and amino groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate typically involves multi-step organic reactions. The process begins with the acetylation of phenyl rings, followed by the introduction of amino groups through nitration and subsequent reduction. The final step involves the esterification of the hydroxyl groups to form the acetate ester. Reaction conditions often include the use of acetic anhydride, concentrated sulfuric acid, and reducing agents like tin(II) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
[5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, quinones, and amino compounds.
科学研究应用
Chemistry
In chemistry, [5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate is used as a precursor for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of [5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The acetyl and amino groups facilitate binding to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
Vanillin acetate: Similar in structure but lacks the amino groups.
(3-Chloropropyl)trimethoxysilane: Contains a phenyl ring with different functional groups.
Uniqueness
The uniqueness of [5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate lies in its multiple acetyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
[5-[[3-acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O8/c1-14(28)26(15(2)29)22-9-7-20(12-24(22)34-18(5)32)11-21-8-10-23(25(13-21)35-19(6)33)27(16(3)30)17(4)31/h7-10,12-13H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUCKGSYIRCYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1)CC2=CC(=C(C=C2)N(C(=O)C)C(=O)C)OC(=O)C)OC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-diethylaniline](/img/structure/B5002558.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5002562.png)
![5-[4-(dimethylamino)benzylidene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5002585.png)
![N-[2-[(5-acetylthiophen-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide](/img/structure/B5002592.png)
![5-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002597.png)
![2-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B5002614.png)
![N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B5002628.png)

![1-bromo-3-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5002639.png)
![2-{2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5002642.png)
![3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B5002650.png)

